2(1H)-Quinolinone, 3-amino-6-bromo-8-chloro-3,4-dihydro-
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Overview
Description
2(1H)-Quinolinone, 3-amino-6-bromo-8-chloro-3,4-dihydro- is a synthetic organic compound belonging to the quinolinone family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2(1H)-Quinolinone, 3-amino-6-bromo-8-chloro-3,4-dihydro- typically involves multi-step organic reactions. A common approach might include:
Starting Material: The synthesis often begins with a substituted aniline or a related aromatic compound.
Bromination and Chlorination:
Cyclization: The formation of the quinolinone core structure can be accomplished through cyclization reactions, often involving condensation with a suitable carbonyl compound.
Industrial Production Methods
Industrial production methods for such compounds typically involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of catalysts, optimized reaction conditions, and purification techniques like recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2(1H)-Quinolinone, 3-amino-6-bromo-8-chloro-3,4-dihydro- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The halogen atoms (bromine and chlorine) can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in polar solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinolinone derivatives with additional oxygen-containing functional groups, while reduction may yield fully or partially reduced quinolinone derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2(1H)-Quinolinone, 3-amino-6-bromo-8-chloro-3,4-dihydro- depends on its specific biological target. Generally, quinolinones can interact with enzymes, receptors, or DNA, leading to inhibition or modulation of biological pathways. The exact molecular targets and pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
2(1H)-Quinolinone: The parent compound without the amino, bromo, and chloro substituents.
3-Aminoquinolinone: A derivative with an amino group at the 3-position.
6-Bromoquinolinone: A derivative with a bromine atom at the 6-position.
8-Chloroquinolinone: A derivative with a chlorine atom at the 8-position.
Uniqueness
2(1H)-Quinolinone, 3-amino-6-bromo-8-chloro-3,4-dihydro- is unique due to the specific combination of substituents, which can influence its chemical reactivity and biological activity. The presence of amino, bromo, and chloro groups can enhance its potential as a versatile intermediate in organic synthesis and its potential biological activities.
Properties
CAS No. |
61548-60-5 |
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Molecular Formula |
C9H8BrClN2O |
Molecular Weight |
275.53 g/mol |
IUPAC Name |
3-amino-6-bromo-8-chloro-3,4-dihydro-1H-quinolin-2-one |
InChI |
InChI=1S/C9H8BrClN2O/c10-5-1-4-2-7(12)9(14)13-8(4)6(11)3-5/h1,3,7H,2,12H2,(H,13,14) |
InChI Key |
JJNKLVUHVDEKHG-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(=O)NC2=C1C=C(C=C2Cl)Br)N |
Origin of Product |
United States |
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